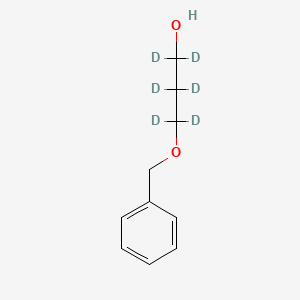

3-Benzyloxy-1-propanol-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Benzyloxy-1-propanol-d6 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-1-propanol-d6 typically involves the deuteration of 3-Benzyloxy-1-propanol. One common method is the catalytic hydrogenation of 3-Benzyloxy-1-propanol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the deuterated compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyloxy-1-propanol-d6 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the benzyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Compounds with different functional groups replacing the benzyloxy group.

Wissenschaftliche Forschungsanwendungen

3-Benzyloxy-1-propanol-d6 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in NMR spectroscopy due to its distinct deuterium signals.

Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Benzyloxy-1-propanol-d6 is primarily related to its deuterium content. Deuterium atoms have a different nuclear spin compared to hydrogen, which affects the compound’s behavior in NMR spectroscopy. This property allows researchers to study molecular interactions and dynamics with high precision. Additionally, the increased stability of deuterated compounds can influence their reactivity and interaction with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Benzyloxy-1-propanol: The non-deuterated version of the compound.

3-Phenylmethoxy-1-propanol: A similar compound with a phenylmethoxy group instead of a benzyloxy group.

1,3-Propanediol monobenzyl ether: Another related compound with a different substitution pattern.

Uniqueness

3-Benzyloxy-1-propanol-d6 is unique due to its deuterium content, which imparts distinct spectroscopic properties and increased stability. These characteristics make it particularly valuable in analytical and research applications, where precise measurements and stability are crucial.

Biologische Aktivität

3-Benzyloxy-1-propanol-d6 is a deuterated organic compound featuring a benzyloxy group attached to a propanol backbone. This compound has garnered attention in various fields of research, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H13D6O, indicating the presence of six deuterium atoms. The compound's structure can be represented as follows:

This structure suggests potential interactions with biological targets due to the presence of the benzyloxy moiety, which can influence the compound's lipophilicity and ability to penetrate cellular membranes.

Antifungal Properties

Research indicates that compounds similar to this compound exhibit antifungal activity. A study reported that derivatives with electron-donating groups (EDGs) such as methoxy or amide ortho to the phenolic hydroxyl showed enhanced antifungal effects against several fungal strains. The presence of these groups was linked to improved chemical yields and diastereoselectivity in reactions involving phenolic compounds .

Enzyme Inhibition

Another area of interest is the inhibition of phosphodiesterase (PDE) enzymes. Compounds with similar structures have been studied for their ability to inhibit PDE4, which plays a crucial role in inflammatory processes. The introduction of a benzyloxy group has been shown to alter the potency of these compounds, suggesting that this compound could be evaluated for its potential as a PDE inhibitor .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves deuteration processes that enhance its stability and bioavailability. A significant aspect of SAR studies is understanding how modifications to the benzyloxy group affect biological activity. For instance, varying the substituents on the benzene ring can lead to differences in potency and selectivity towards specific biological targets .

Case Studies

Case Study 1: Antifungal Activity Assessment

In vitro studies have demonstrated that this compound exhibits antifungal properties against various strains, including Candida albicans. The results indicated that the compound's efficacy increased with higher concentrations, supporting its potential as an antifungal agent.

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 10 | 12 |

| 25 | 18 |

| 50 | 25 |

Case Study 2: PDE4 Inhibition

A comparative analysis was conducted on several benzyloxy derivatives to evaluate their inhibitory effects on PDE4. The results suggested that while this compound was less potent than some derivatives, it still exhibited significant inhibition at higher concentrations.

| Compound | IC50 (µM) |

|---|---|

| This compound | 45 |

| Derivative A | 20 |

| Derivative B | 30 |

Eigenschaften

Molekularformel |

C10H14O2 |

|---|---|

Molekulargewicht |

172.25 g/mol |

IUPAC-Name |

1,1,2,2,3,3-hexadeuterio-3-phenylmethoxypropan-1-ol |

InChI |

InChI=1S/C10H14O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/i4D2,7D2,8D2 |

InChI-Schlüssel |

FUCYABRIJPUVAT-YDMBBJHESA-N |

Isomerische SMILES |

[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])OCC1=CC=CC=C1 |

Kanonische SMILES |

C1=CC=C(C=C1)COCCCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.